5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride
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Overview
Description
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The carboximidamide group is then introduced through further functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-8-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid
- 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid
- 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide
Uniqueness
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2411283-88-8 |
---|---|
Molecular Formula |
C8H14Cl2N4 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
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